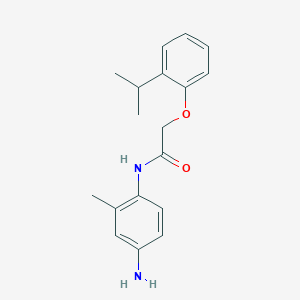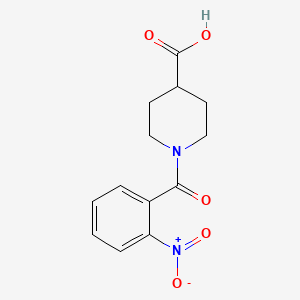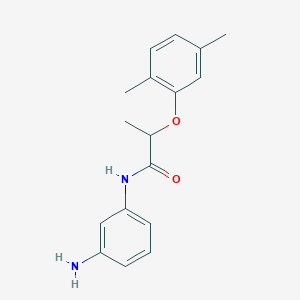
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide
説明
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide, also known as NAP-2-DP, is a synthetic amide with a wide range of applications in scientific research. It is a structural analog of the neurotransmitter dopamine and is used as an agonist and antagonist of the dopamine receptor in order to study the effects of dopamine in the body. NAP-2-DP has been used in a variety of studies, including investigations into the mechanism of action of drugs, the biochemical and physiological effects of dopamine, and the potential therapeutic applications of dopamine agonists and antagonists.
科学的研究の応用
However, the methodology and approach to studying chemicals and their applications in various scientific domains, such as environmental science, pharmacology, and toxicology, can be inferred from the available literature on related compounds and analytical techniques. Below are summaries and applications derived from the research on compounds and methodologies that might be relevant to studying "N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide":
Analytical Techniques and Applications
- Biosensors for Acrylamide Detection : A study discussed the use of biosensors for detecting acrylamide, a neurotoxic and carcinogenic compound found in processed foods. This technology could be applied for detecting similar hazardous compounds in food or environmental samples (Pundir, Yadav, & Chhillar, 2019).
- Scientometric Review on 2,4-D Herbicide Toxicity : Analysis of global research trends on the toxicity of the 2,4-D herbicide provides insights into the study of chemical compounds' environmental and health impacts. This method could help identify research gaps and trends in studying specific chemicals like N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide (Zuanazzi, Ghisi, & Oliveira, 2020).
- Antioxidant Activity Analysis : Reviews of methods for determining antioxidant activity highlight various chemical assays that can be adapted to study the potential antioxidant properties of specific compounds, including N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide (Munteanu & Apetrei, 2021).
Chemical Toxicity and Environmental Impact
- Glyphosate's Environmental and Health Effects : A review on glyphosate, a widely used herbicide, discusses its environmental persistence, potential health risks, and the importance of monitoring chemical residues in the environment. Similar comprehensive studies could be valuable for assessing the environmental and health impacts of N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide (Van Bruggen et al., 2018).
特性
IUPAC Name |
N-(3-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-12(2)16(9-11)21-13(3)17(20)19-15-6-4-5-14(18)10-15/h4-10,13H,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLMMZNWLBIODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




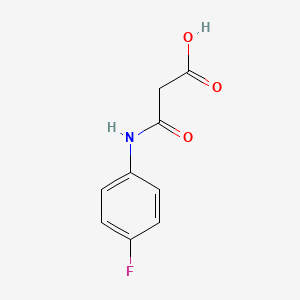

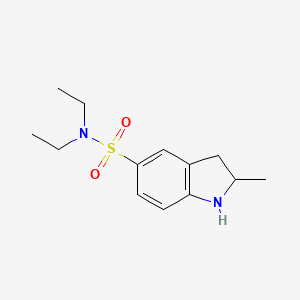
![[(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid](/img/structure/B3174295.png)
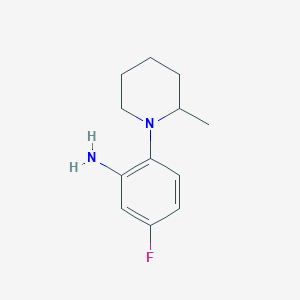

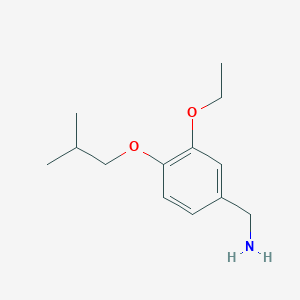
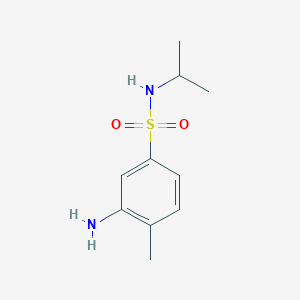
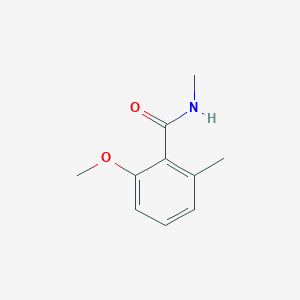

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine](/img/structure/B3174345.png)
